N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide
Description
N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a benzothiazole scaffold fused with a chromene-carboxamide moiety. The benzothiazole ring is substituted with a nitro group at position 6 and a methyl group at position 3, while the chromene system is functionalized with a carboxamide group at position 2. The compound’s E-configuration at the benzothiazol-2-ylidene linkage and its nitro substituent likely influence its electronic properties and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for crystallinity and biological target binding.
Propriétés
IUPAC Name |
N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O5S/c1-20-12-7-6-10(21(24)25)8-16(12)27-18(20)19-17(23)15-9-13(22)11-4-2-3-5-14(11)26-15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDYCMICGSDUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazole with 4-oxo-4H-chromene-2-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce reaction time .
Analyse Des Réactions Chimiques
N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Applications De Recherche Scientifique
N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals
Mécanisme D'action
The mechanism of action of N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effect. The nitro group plays a crucial role in the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
To contextualize the properties of N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide, a comparative analysis with structurally related compounds is provided below:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Structural Variations :
- Benzothiazole vs. Thiazole/Thiadiazole : The target compound’s benzothiazole core distinguishes it from thiazole (6e) or thiadiazole (10) derivatives. The nitro group at position 6 introduces strong electron-withdrawing effects, contrasting with the methoxy group in or bromophenyl in .
- Chromene Substitution : The chromene-2-carboxamide in the target compound differs from the chromene-3-carboxamide in or the chromene-7-yloxy acetohydrazides in . Positional changes influence steric and electronic interactions.
Synthetic Approaches :
- Compounds like 2k and 2l are synthesized via hydrazide linkers, whereas the sulfonamide in employs sulfonyl chloride coupling. The target compound’s synthesis likely involves similar condensation or cyclization strategies but remains unspecified in the evidence.
Physicochemical Properties :
- Melting points vary significantly: 2k (238–240°C) vs. 6e (192°C), reflecting differences in molecular rigidity and intermolecular forces. The nitro group in the target compound may elevate its melting point compared to methoxy-substituted analogs .
- Yields for 2k (71%) and 6e (71%) suggest moderate efficiency in their syntheses, comparable to typical heterocyclic preparations.
Biological and Functional Implications: The sulfonamide in exhibits hydrogen-bond-driven crystal packing (N—H⋯N and C—H⋯O), which may enhance stability and bioavailability. The target’s nitro group could similarly stabilize π-π interactions or polar contacts. The thiadiazole-sulfamoyl group in and the quinoline-thiazole in highlight the role of heterocyclic diversity in modulating target selectivity, a factor relevant to the design of the target compound.
This contrasts with the electron-donating methoxy group in or the hydrophobic octanamide chain in .
Activité Biologique
The compound N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a derivative of chromene and benzothiazole, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The compound can be structurally represented as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromenes have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.5 | Apoptosis induction |
| Compound B | A549 (Lung) | 20.0 | Cell cycle arrest |
| N-[...] | MCF-7 | TBD | TBD |
Enzyme Inhibition
Compounds containing the chromene structure have been evaluated for their inhibitory effects on key enzymes associated with various diseases. For example, studies have shown that related compounds can inhibit cholinesterases (AChE and BChE), which are important in the treatment of Alzheimer's disease.
Table 2: Enzyme Inhibition Data
| Compound Name | Target Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| Compound C | AChE | 10.4 | Competitive |
| Compound D | BChE | 9.9 | Non-competitive |
| N-[...] | TBD | TBD | TBD |
Antioxidant Activity
The antioxidant potential of this compound is also noteworthy. Studies indicate that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with chronic diseases.
Case Studies
In a recent case study involving a series of chromene derivatives, researchers conducted in vitro assays to evaluate their biological activities. The study found that certain modifications to the chromene structure enhanced both anticancer and enzyme inhibitory activities.
Key Findings:
- Modification Impact: Substituents at specific positions on the chromene core significantly influenced biological activity.
- Synergistic Effects: Some derivatives displayed synergistic effects when combined with existing chemotherapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
